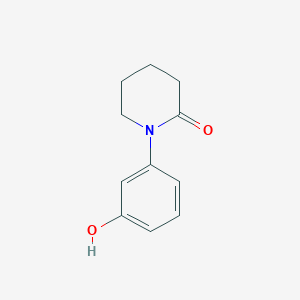
1-(3-hydroxyphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a piperidinone derivative, characterized by a piperidine ring substituted with a hydroxyphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the hydrogenation of pyridine derivatives using palladium or rhodium catalysts can lead to the formation of piperidinones . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation reactions using metal catalysts. The process may include steps such as dehydroxylation and pyridine reduction to achieve the desired product .
化学反応の分析
Types of Reactions: 1-(3-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
科学的研究の応用
1-(3-Hydroxyphenyl)piperidin-2-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidinone ring may also interact with enzymes and receptors, modulating their function .
類似化合物との比較
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group.
Hydroxyphenyl derivatives: Compounds containing a hydroxyphenyl group.
Uniqueness: 1-(3-Hydroxyphenyl)piperidin-2-one is unique due to the presence of both a hydroxyphenyl group and a piperidinone ring, which confer distinct chemical and biological properties.
生物活性
1-(3-hydroxyphenyl)piperidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a hydroxyphenyl group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 889129-41-3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an antagonist at opioid receptors, specifically the μ-opioid receptor, which is significant for pain modulation and gastrointestinal motility.
Key Findings:
- Opioid Receptor Antagonism : Studies have demonstrated that derivatives of this compound show high affinity for μ-opioid receptors, making them potential candidates for treating conditions such as opioid-induced constipation and other gastrointestinal disorders .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Opioid Receptor Activity :
- Gastrointestinal Motility Disorders :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring or the hydroxyphenyl substitution can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance receptor binding affinity and selectivity.
Notable SAR Findings:
特性
IUPAC Name |
1-(3-hydroxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h3-5,8,13H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGUDBECODJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













